molecular formula C9H8N2O B13053912 (3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile

(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile

Cat. No.: B13053912
M. Wt: 160.17 g/mol
InChI Key: KZOOPDJVDDUFEB-QMMMGPOBSA-N
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Description

(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile is a chiral bicyclic compound featuring a partially saturated benzofuran core with a cyano group at the 7-position and an amino group at the 3R position. Its molecular formula is C₉H₈N₂O, with a molecular weight of 160.17 g/mol. The compound’s stereochemistry and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for developing chiral ligands or bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

(3R)-3-amino-2,3-dihydro-1-benzofuran-7-carbonitrile

InChI

InChI=1S/C9H8N2O/c10-4-6-2-1-3-7-8(11)5-12-9(6)7/h1-3,8H,5,11H2/t8-/m0/s1

InChI Key

KZOOPDJVDDUFEB-QMMMGPOBSA-N

Isomeric SMILES

C1[C@@H](C2=CC=CC(=C2O1)C#N)N

Canonical SMILES

C1C(C2=CC=CC(=C2O1)C#N)N

Origin of Product

United States

Preparation Methods

Multicomponent One-Pot Green Synthesis Approach

A recent eco-friendly one-pot multicomponent reaction method has been reported for functionalized 2,3-dihydrobenzofuran derivatives, which could be adapted for the synthesis of (3R)-3-amino-2,3-dihydrobenzo[B]furan-7-carbonitrile. This method uses:

  • Imidazole as a catalyst.
  • Water as a solvent.
  • Mild reaction conditions (~100 °C).
  • Starting materials such as coumarin derivatives, bromoacetophenone, and aldehydes.

The reaction proceeds with excellent yields (72–98%) and high selectivity, allowing the incorporation of various functional groups including amino and nitrile moieties on the benzofuran scaffold. The stereochemistry is controlled by the reaction conditions and catalyst choice, favoring the trans-2,3-dihydrobenzofuran configuration.

Cyclization and Functional Group Transformation

The synthesis often starts with substituted phenol derivatives or halogenated benzofurans, which undergo intramolecular cyclization to form the dihydrobenzofuran ring. The nitrile group at the 7-position can be introduced by:

  • Nucleophilic substitution of halides with cyanide ions.
  • Direct cyanation of aromatic precursors.
  • Functional group transformation from other substituents (e.g., amides or aldehydes).

The amino group at the 3-position is introduced stereoselectively by:

  • Asymmetric reduction of corresponding ketones or imines.
  • Nucleophilic substitution with ammonia or amines under chiral catalyst control.
  • Use of chiral auxiliaries or resolution techniques to obtain the (3R) enantiomer.

Activation and Amidation Techniques

For related benzofuran derivatives, activation of carboxyl groups to acyl chlorides followed by reaction with amines is a common approach to introduce amino functionalities, although this applies more to carboxamide derivatives. In the context of nitrile-substituted benzofurans, similar activation strategies could be adapted for functional group interconversion.

Chiral Resolution and Enantiomeric Purity

The (3R) stereochemistry is critical for biological activity. Enantiomeric purity can be achieved by:

  • Use of chiral catalysts or ligands in cyclization or amination steps.
  • Chiral chromatography or crystallization techniques post-synthesis.
  • Enzymatic resolution methods.

Comparative Data Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Stereoselectivity Notes
Imidazole-catalyzed multicomponent reaction Imidazole, water, coumarin, bromoacetophenone, aldehydes 100 °C, aqueous medium 72–98 High (trans-2,3-dihydrobenzofuran) Green, mild, broad substrate scope
Cyclization of halogenated phenols + cyanide substitution Halogenated benzofuran precursors, KCN or NaCN Reflux or moderate heating Moderate Dependent on precursor and conditions Requires careful handling of cyanide
Asymmetric amination via chiral catalysts Chiral ligands, ammonia or amines Room temperature to reflux Variable High (3R enantiomer) Requires chiral catalyst optimization
Activation to acyl chloride + amidation Thionyl chloride, amines Reflux in benzene or similar Moderate N/A (for amides) Used for related benzofuran carboxamides

Research Findings and Notes

  • The imidazole-catalyzed water-mediated multicomponent reaction is notable for its environmental friendliness, high yield, and functional group tolerance, making it a promising route for synthesizing the target compound with the desired stereochemistry.

  • The cyanation step to introduce the nitrile group at the 7-position requires careful control to avoid side reactions and ensure regioselectivity.

  • Stereoselective amination at the 3-position is critical; asymmetric catalysis or chiral resolution is necessary to obtain the (3R) enantiomer with high purity.

  • Alternative methods involving activation of carboxyl groups and amidation are more relevant for related benzofuran derivatives with carboxamide functionalities rather than nitriles but provide insight into functional group transformations on the benzofuran scaffold.

  • The synthesis of dihydrobenzofuran skeletons has been shown to enhance biological activity, emphasizing the importance of efficient and selective preparation methods.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield substituted benzofuran derivatives.

Scientific Research Applications

(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group and nitrile group play crucial roles in its reactivity and binding to biological targets. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile C₉H₈N₂O 160.17 Cyano, amino, dihydrofuran Chiral intermediates, drug discovery
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile C₁₂H₁₃N₅O₄ 291.26 Cyano, amino, hydroxyl, triazine Nucleoside analogs, antiviral agents
4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine C₇H₆IN₅ 287.06 Iodo, amino, triazine Radiolabeled probes, kinase inhibitors
3-Bromopyridine C₅H₄BrN 158.00 Bromo, pyridine Cross-coupling reactions, agrochemicals

Key Observations :

Functional Group Diversity: The target compound’s cyano and amino groups contrast with the hydroxyl and triazine moieties in the tetrahydrofuran derivative from . This difference suggests divergent reactivity: the target compound may undergo nucleophilic substitution at the cyano group, while the hydroxyl-rich analog could participate in hydrogen bonding or glycosylation. The iodo substituent in 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine highlights its utility in radiolabeling or Suzuki-Miyaura coupling, a pathway less relevant to the cyano-bearing target compound.

Stereochemical Complexity :

  • Both the target compound and the tetrahydrofuran derivative in exhibit multiple stereocenters, underscoring their roles in enantioselective synthesis. However, the tetrahydrofuran derivative’s additional hydroxyl groups may enhance solubility in polar solvents compared to the target compound’s hydrophobic benzofuran core.

Pharmacological Potential: The tetrahydrofuran analog’s triazine ring and nucleoside-like structure suggest antiviral or anticancer applications, whereas the target compound’s benzofuran scaffold is more commonly associated with kinase inhibition or anti-inflammatory activity.

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s smaller size and fewer stereocenters (vs. the tetrahydrofuran derivative in ) may simplify synthesis, though its benzofuran core requires careful regioselective functionalization.
  • Biological Activity: No direct studies on the target compound’s bioactivity are cited in the evidence.
  • Thermodynamic Data : The evidence lacks solubility, melting point, or stability data for the target compound, limiting comparative analysis.

Biological Activity

(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile is a bicyclic compound with significant biological activity, particularly as an inhibitor of various kinases. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of (3R)-3-amino-2,3-dihydrobenzo[B]furan-7-carbonitrile is C9H8N2OC_9H_8N_2O, with a molecular weight of approximately 174.20 g/mol. The compound features a fused ring system that contributes to its unique chemical properties and potential biological activities. Its structure includes an amino group and a cyano group, which are critical for its interaction with biological targets.

Research indicates that (3R)-3-amino-2,3-dihydrobenzo[B]furan-7-carbonitrile functions primarily as an inhibitor of c-Jun N-terminal kinase (JNK) pathways. JNKs are involved in regulating cellular responses to stress and inflammation. The compound's ability to modulate these pathways suggests its potential in treating conditions related to inflammation and cellular stress responses .

Key Interactions:

  • Hydrogen Bonding: The compound can form hydrogen bonds with target proteins, enhancing its binding affinity.
  • π-π Interactions: These interactions are crucial for the specificity of the compound towards certain kinases, allowing for selective inhibition.

Biological Activity Overview

The biological activity of (3R)-3-amino-2,3-dihydrobenzo[B]furan-7-carbonitrile has been explored through various studies, highlighting its effects on multiple targets:

Biological Target Effect Reference
c-Jun N-terminal Kinase (JNK)Inhibition of kinase activity
CK2Inhibitory effects
XIAPModulation of apoptosis signaling
α-glucosidaseEnzyme inhibition
NF-κB PathwayBlockade of inflammatory signaling

Inhibition of JNK Pathways

A study investigating the structure-activity relationship (SAR) of JNK inhibitors found that (3R)-3-amino-2,3-dihydrobenzo[B]furan-7-carbonitrile exhibited potent inhibitory activity against JNK with an IC50 value indicating significant efficacy in modulating this pathway .

Cardioprotective Effects

In cardiomyocyte models subjected to doxorubicin-induced toxicity, derivatives of this compound demonstrated protective effects by maintaining cell viability and reducing apoptosis rates. Compounds similar to (3R)-3-amino-2,3-dihydrobenzo[B]furan-7-carbonitrile were noted for their ability to enhance cell survival under stress conditions .

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